2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been shown to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. Some of the research areas where this compound has been investigated include:
1. Cancer Research: Studies have shown that 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide exhibits cytotoxic activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory Research: 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit anti-inflammatory activity in various animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial Research: Studies have shown that 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide exhibits antimicrobial activity against various bacterial and fungal strains. This compound has been shown to inhibit the growth of these microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, studies have shown that this compound exhibits its biological activity by interacting with various molecular targets. Some of the molecular targets that have been identified include:
1. DNA: Studies have shown that 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide can bind to DNA and induce DNA damage, leading to cell cycle arrest and apoptosis.
2. Proteins: This compound has been shown to interact with various proteins involved in cell signaling pathways, leading to the inhibition of these pathways and the induction of cell death.
Biochemical and Physiological Effects:
2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide exhibits various biochemical and physiological effects. Some of the effects that have been observed include:
1. Cytotoxicity: This compound has been shown to exhibit cytotoxic activity against various cancer cell lines.
2. Anti-inflammatory activity: Studies have shown that 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide exhibits anti-inflammatory activity in various animal models.
3. Antimicrobial activity: This compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in lab experiments include:
1. Potent
Actividad Biológica
This compound exhibits potent biological activity against various cellular targets, making it a valuable tool for investigating cellular pathways.
2. Versatility: 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide can be used in a variety of research areas, including cancer research, anti-inflammatory research, and antimicrobial research.
The limitations of using 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in lab experiments include:
1. Toxicity: This compound exhibits cytotoxic activity, which may limit its use in certain research areas.
2. Cost: The synthesis of 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a multi-step process, which may make it expensive to produce.
Direcciones Futuras
There are several future directions for research involving 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide. Some of these directions include:
1. Development of New Anticancer Agents: The potent cytotoxic activity of this compound makes it a potential candidate for the development of new anticancer agents.
2. Investigation of Cellular Signaling Pathways: 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide can be used to investigate cellular signaling pathways involved in various diseases.
3. Development of New Antimicrobial Agents: The antimicrobial activity of this compound makes it a potential candidate for the development of new antimicrobial agents.
In conclusion, 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that exhibits potent biological activity against various cellular targets. This compound has been extensively studied for its potential applications in scientific research, including cancer research, anti-inflammatory research, and antimicrobial research. The future directions for research involving this compound include the development of new anticancer agents, investigation of cellular signaling pathways, and development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2,4-thiazolidinedione to form the thiazolidinone intermediate. The final step involves the reaction of the thiazolidinone intermediate with 3,4-dimethylphenylacetic acid chloride to form the desired product.
Propiedades
Nombre del producto |
2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide |
---|---|
Fórmula molecular |
C25H26N2O5S |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C25H26N2O5S/c1-5-11-32-20-10-8-18(13-21(20)31-6-2)14-22-24(29)27(25(30)33-22)15-23(28)26-19-9-7-16(3)17(4)12-19/h5,7-10,12-14H,1,6,11,15H2,2-4H3,(H,26,28)/b22-14+ |
Clave InChI |
WOPXUPSTRLZZSX-HYARGMPZSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.